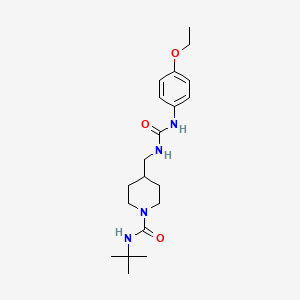
4-(Pyridin-4-yl)benzonitrile
Vue d'ensemble
Description
4-(Pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C12H8N2. It is characterized by the presence of a pyridine ring attached to a benzonitrile moiety. This compound is known for its applications in various fields, including materials science, organic electronics, and medicinal chemistry.
Méthodes De Préparation
4-(Pyridin-4-yl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with 4-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom in 4-bromopyridine is replaced by the cyano group from benzonitrile. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Analyse Des Réactions Chimiques
4-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the pyridine ring or the benzonitrile moiety can be functionalized with different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Pyridin-4-yl)benzonitrile has a wide range of scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive materials for applications in organic light-emitting diodes (OLEDs) and solar cells.
Medicinal Chemistry: This compound serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Biological Research: It can be used as a fluorescent probe for cell imaging and analysis due to its photoluminescent properties.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-4-yl)benzonitrile depends on its specific application. In the context of medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparaison Avec Des Composés Similaires
4-(Pyridin-4-yl)benzonitrile can be compared with other similar compounds, such as:
4-(Pyridin-3-yl)benzonitrile: Similar structure but with the pyridine ring attached at the 3-position.
4-(Pyridin-2-yl)benzonitrile: Pyridine ring attached at the 2-position, which can lead to different chemical properties and reactivity.
4-(Pyridin-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and reactivity, making it suitable for particular applications in materials science and medicinal chemistry .
Propriétés
IUPAC Name |
4-pyridin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOEJIIPHVFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)





![4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2709007.png)
![2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2709010.png)
![3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea](/img/structure/B2709012.png)

![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2709017.png)

